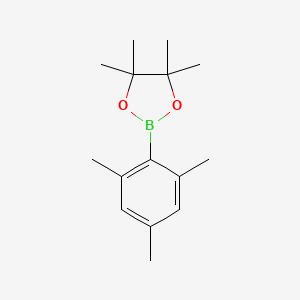

![molecular formula C26H21N3O2 B2416601 1-(3,4-二甲苯基)-3-苯基-8,9-二氢-1H-[1,4]二氧杂环[2,3-g]吡唑并[4,3-c]喹啉 CAS No. 901264-97-9](/img/structure/B2416601.png)

1-(3,4-二甲苯基)-3-苯基-8,9-二氢-1H-[1,4]二氧杂环[2,3-g]吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

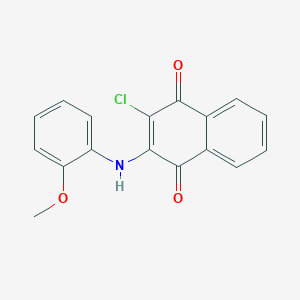

1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .

Synthesis Analysis

The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . For instance, the dichloro-C6-thiomethyl substituted starting derivative was reacted with an excess of 4-chloroaniline in absolute ethanol under reflux for 4 hours to give a compound in good yield .Molecular Structure Analysis

The structure of 1H-Pyrazolo[3,4-b]quinoline consists of a pyrazole and quinoline fragment . The 1H-NMR spectra were carried on a Bruker AMX 400 spectrometer using tetramethylsilane (TMS) as an internal standard .Chemical Reactions Analysis

The heating of phenylhydrazone led to the formation of 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various spectroscopic techniques. For instance, the 1H-NMR (300 MHz, CDCl3) δH = 7.81 (d, J = 15.6 Hz, 1H, ArCH), 7.71–7.60 (m, 4H, ArH), 7.45 (d, J = 15.6 Hz, 1H, COCH), 6.97–6.93 (m, 3H, ArH), 3.99 (s, 3H, CH3), 3.98 (s, 3H, CH3), 3.87 (s, 3H, CH3) ppm .科学研究应用

光物理和分子逻辑开关

与查询化学物质结构相关的化合物已被研究其光物理性质,包括溶剂变色、酸变色和固态荧光。这些性质对于分子逻辑开关的应用至关重要,在该领域中,对 pH 值变化的荧光响应可用于创建二进制或多级逻辑门。例如,1,3-二苯基-1H-吡唑并[3,4-b]喹啉的衍生物显示出作为 pH 响应荧光材料的潜力,表明它们在分子水平的传感器技术和信息处理中的用途 (Uchacz 等人,2016)。

细胞毒性活性和药物开发

另一个重要的应用领域是药物开发,其中合成了相关化合物并评估了其对各种癌细胞系的细胞毒性活性。例如,苯并[b][1,6]萘啶的甲酰胺衍生物与查询化合物在结构上相似,已被测试并发现具有有效的细胞毒性作用,一些衍生物在癌症的临床前模型中显示出有希望的结果 (Deady 等人,2003)。

电致发光器件和有机电子

吡唑并[3,4-b]喹啉衍生物的电子和光物理性质也已对其在有机电子学中的潜在应用进行了探索,特别是在有机发光二极管 (OLED) 中。这些研究的重点是合成和表征化合物的吸收、光致发光和电致发光性质,旨在开发能够有效发光的材料,用于显示和照明技术。例如,4-(对-N,N-二芳基苯基)取代的 1H-吡唑并[3,4-b]喹啉已被合成并分析其光谱性质,证明了它们作为 OLED 中发光体的潜力 (Danel 等人,2009)。

超分子化学和材料科学

对这些化合物的研究延伸到超分子化学,其中它们形成特定相互作用和聚集体的能力引起兴趣。相关二氢苯并吡唑并喹啉中取代基对超分子聚集维度的影响的研究提供了分子设计如何影响复杂有序结构构建的见解,这对于开发具有定制化性质的先进材料至关重要 (Portilla 等人,2005)。

作用机制

未来方向

属性

IUPAC Name |

12-(3,4-dimethylphenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O2/c1-16-8-9-19(12-17(16)2)29-26-20-13-23-24(31-11-10-30-23)14-22(20)27-15-21(26)25(28-29)18-6-4-3-5-7-18/h3-9,12-15H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGAODMIFMAZJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=N2)C6=CC=CC=C6)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

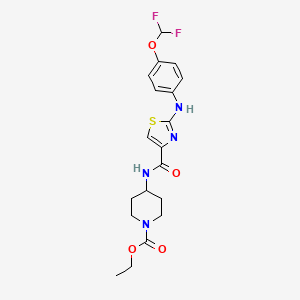

![N-(2,3-dihydro-1H-inden-5-yl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2416521.png)

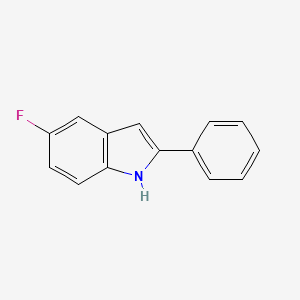

![N-[4-({4-[2-hydroxy-3-(2-naphthyloxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B2416524.png)

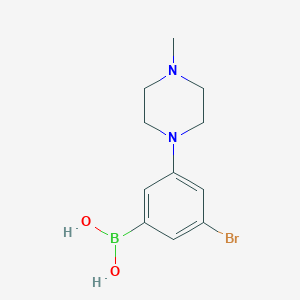

![2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine](/img/structure/B2416526.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine](/img/structure/B2416527.png)

![Furan-2-yl(4-(6-((2-hydroxyethyl)(methyl)amino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2416530.png)

![(4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416533.png)

![2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone](/img/structure/B2416535.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2416539.png)